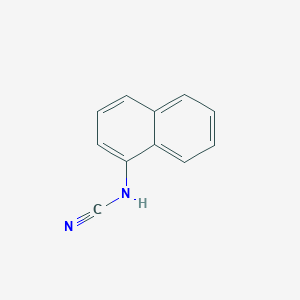
5-Phenyl-3-(phenylamino)-2-thioxooxazolidin-4-one
描述
5-Phenyl-3-(phenylamino)-2-thioxooxazolidin-4-one is a heterocyclic compound with a unique structure that includes an oxazolidinone ring, an aniline group, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-(phenylamino)-2-thioxooxazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of aniline derivatives with phenyl isocyanate, followed by cyclization with sulfur-containing reagents. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis.
化学反应分析
Types of Reactions
5-Phenyl-3-(phenylamino)-2-thioxooxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted aniline and phenyl derivatives.
科学研究应用
5-Phenyl-3-(phenylamino)-2-thioxooxazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-Phenyl-3-(phenylamino)-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
相似化合物的比较
Similar Compounds
3-Phenyl-1,3-oxazolidin-2-one: Lacks the aniline and sulfanylidene groups, making it less versatile in terms of chemical reactivity.
2-Sulfanylidene-1,3-oxazolidin-4-one: Similar structure but without the aniline and phenyl groups, affecting its biological activity and applications.
Uniqueness
5-Phenyl-3-(phenylamino)-2-thioxooxazolidin-4-one is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of the aniline and phenyl groups allows for further functionalization, making it a valuable compound in synthetic chemistry and drug development.
属性
CAS 编号 |
131807-30-2 |
|---|---|
分子式 |
C15H12N2O2S |
分子量 |
284.3 g/mol |
IUPAC 名称 |
3-anilino-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C15H12N2O2S/c18-14-13(11-7-3-1-4-8-11)19-15(20)17(14)16-12-9-5-2-6-10-12/h1-10,13,16H |
InChI 键 |
DXTMVZPUXJRJBR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C(=O)N(C(=S)O2)NC3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzene, 1-methyl-4-[1-(chloromethyl)-1-methylethyl]](/img/structure/B8702020.png)
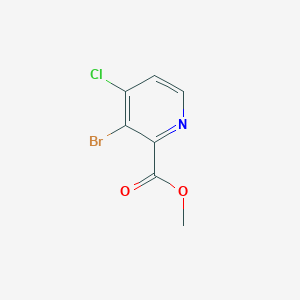
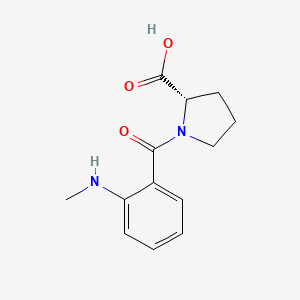
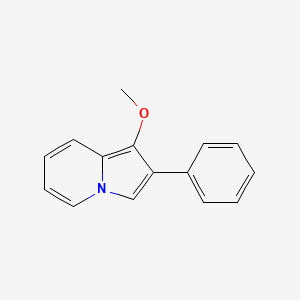
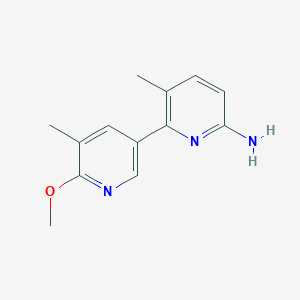
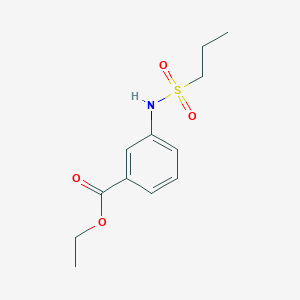
![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B8702070.png)
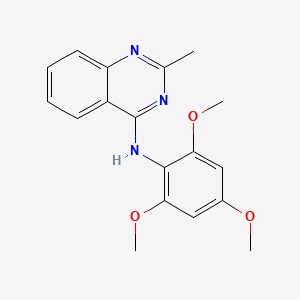
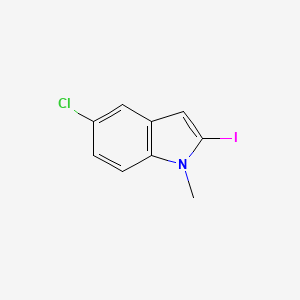
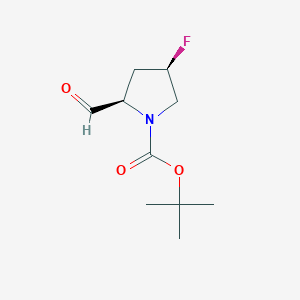
![2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-phenyl-](/img/structure/B8702100.png)

